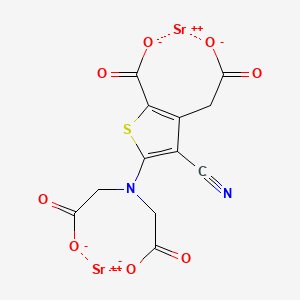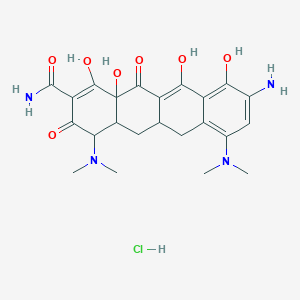![molecular formula C19H21ClN4O3 B11935944 2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)
2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NVP-BQR695 is a potent inhibitor of phosphatidylinositol 4-kinase type III beta, which is an enzyme involved in the regulation of intracellular signaling and trafficking. This compound has shown significant potential in the treatment of malaria due to its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria .
Preparation Methods
The synthesis of NVP-BQR695 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of reagents such as dimethyl sulfoxide and various catalysts to facilitate the reactions. Industrial production methods for NVP-BQR695 are optimized to ensure high yield and purity, often involving large-scale reactions under controlled conditions .
Chemical Reactions Analysis
NVP-BQR695 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NVP-BQR695 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of phosphatidylinositol 4-kinase type III beta in various biochemical pathways.
Biology: It is used to investigate the cellular processes regulated by phosphatidylinositol 4-kinase type III beta, including intracellular signaling and trafficking.
Medicine: It has shown potential as an antimalarial agent, inhibiting the growth of Plasmodium species and inducing schizont-stage arrest.
Industry: It is used in the development of new therapeutic agents targeting phosphatidylinositol 4-kinase type III beta .
Mechanism of Action
NVP-BQR695 exerts its effects by inhibiting the activity of phosphatidylinositol 4-kinase type III beta. This enzyme is responsible for the phosphorylation of phosphatidylinositol, a key step in the regulation of intracellular signaling and trafficking. By inhibiting this enzyme, NVP-BQR695 disrupts the production of phosphatidylinositol-4-phosphate, leading to the arrest of parasite growth and development .
Comparison with Similar Compounds
NVP-BQR695 is unique in its high potency and selectivity for phosphatidylinositol 4-kinase type III beta. Similar compounds include:
KAI407: Another inhibitor of phosphatidylinositol 4-kinase type III beta, but with different potency and selectivity profiles.
KAI715: A related compound with similar mechanisms of action but varying efficacy and toxicity profiles.
Imidazopyrazines: A class of compounds that also target phosphatidylinositol 4-kinase type III beta, but with different chemical structures and properties .
NVP-BQR695 stands out due to its high potency against both human and Plasmodium variants of phosphatidylinositol 4-kinase type III beta, making it a valuable tool in the study and treatment of malaria .
Properties
Molecular Formula |
C19H21ClN4O3 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H20N4O3.ClH/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3;/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23);1H |
InChI Key |
OCLYLYMFMWHJEG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)


![(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)
![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11935914.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)

![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)
